N~4~-(2,4-difluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide
Description
N~4~-(2,4-difluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a 2,4-difluorophenyl group and two dimethylcarboxamide groups
Properties
IUPAC Name |
4-N-(2,4-difluorophenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2N3O2/c1-19(2)15(22)20-7-5-10(6-8-20)14(21)18-13-4-3-11(16)9-12(13)17/h3-4,9-10H,5-8H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICONIFKUSCCSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,4-difluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2,4-Difluorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 2,4-difluorophenyl group. This can be achieved using a suitable fluorinating agent under controlled conditions.
Attachment of Dimethylcarboxamide Groups: The final step involves the introduction of dimethylcarboxamide groups at specific positions on the piperidine ring. This can be accomplished through an amide coupling reaction using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2,4-difluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more substituents on the piperidine ring are replaced with other functional groups. Common reagents for these reactions include halogenating agents and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N~4~-(2,4-difluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders and inflammation.
Materials Science: Its unique chemical structure makes it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is explored for its use in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N4-(2,4-difluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: This compound shares the 2,4-difluorophenyl group but differs in the rest of its structure.
N-(2,4-Difluorophenyl)-4-methoxybenzamide: Another similar compound with a 2,4-difluorophenyl group and a methoxybenzamide moiety.
Uniqueness
N~4~-(2,4-difluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is unique due to the presence of both the piperidine ring and the dimethylcarboxamide groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
